molecular formula C14H12F3N B2679243 N-Benzyl-4-(trifluoromethyl)aniline CAS No. 405-81-2

N-Benzyl-4-(trifluoromethyl)aniline

Cat. No. B2679243
CAS RN: 405-81-2
M. Wt: 251.252
InChI Key: ZARPPEQBQHAQLS-UHFFFAOYSA-N
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Description

N-Benzyl-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C14H12F3N . It is used as a synthetic building block .


Molecular Structure Analysis

The molecular structure of N-Benzyl-4-(trifluoromethyl)aniline consists of a benzyl group (C6H5CH2-) attached to an aniline (NH2) group that is para-substituted with a trifluoromethyl group (-CF3) on the benzene ring .


Physical And Chemical Properties Analysis

N-Benzyl-4-(trifluoromethyl)aniline has a molecular weight of 251.252. Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Spectroscopic Investigations

  • Vibrational Analysis and Electronic Properties: An in-depth spectroscopic study on similar compounds such as 4-nitro-3-(trifluoromethyl)aniline was conducted using Fourier transform infrared and Raman spectra, revealing significant insights into vibrational assignments and analysis of fundamental modes. This study also explored the thermodynamic characteristics and electronic properties of such compounds (Saravanan, Balachandran, & Viswanathan, 2014).

Liquid Crystal Applications

  • Liquid Crystalline Properties: Research on derivatives of 4-octyloxy-N-(benzylidene) aniline, including trifluoromethyl derivatives, showed stable smectic B and A phases, indicating potential applications in the field of liquid crystals. This study provided insights into fundamental properties like entropies of phase transitions and molecular dipole moments (Miyajima et al., 1995).

Electro-Optics and Polymer Science

  • High-Temperature Electro-Optics: A novel polycarbonate synthesized through Ullmann coupling of aniline derivatives, including benzyl ether protected 4-iodophenol with 4-nitrophenylazo aniline, demonstrated high thermal stability and potential applications in electro-optics. The copolymer showed significant solubility in common organic solvents and exhibited notable electro-optic properties (Suresh et al., 2003).

Synthetic Chemistry

  • Anionic Activation for Isoxazoles and Triazines Synthesis: Research on trifluoromethyl-substituted anilines, including 4-(trifluoromethyl)aniline, has provided insights into the synthesis of isoxazoles and 1,3,5-triazines, highlighting the synthetic importance of the chemistry of activated trifluoromethyl groups (Strekowski et al., 1995).

Quantum Chemical Calculations

  • Impact of Substituents on Dehydrogenation: Ab initio calculations have been used to study the effect of substituents on the dehydrogenation of N-benzylanilines, providing valuable insights into the influence of different substituents on the reaction center, which can be crucial in designing synthetic pathways (Yunnikova, Feshin, & Akent’eva, 2013).

Safety and Hazards

While specific safety data for N-Benzyl-4-(trifluoromethyl)aniline was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

N-benzyl-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARPPEQBQHAQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4-(trifluoromethyl)aniline

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